
5,6,4'-Trihydroxy-3,7-dimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,4’-Trihydroxy-3,7-dimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. This particular compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,4’-Trihydroxy-3,7-dimethoxyflavone typically involves the methylation of kaempferol derivatives. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from plant sources, particularly those rich in flavonoids. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,4’-Trihydroxy-3,7-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of alkylated flavones.
Wissenschaftliche Forschungsanwendungen
5,6,4’-Trihydroxy-3,7-dimethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of flavonoid chemistry and synthesis.
Biology: Investigated for its role in plant defense mechanisms and its interaction with various biological pathways.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways, including the inhibition of nitric oxide synthase and cyclooxygenase-2, leading to reduced inflammation . Additionally, it has been shown to interfere with the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricin (5,7,4’-Trihydroxy-3’,5’-dimethoxyflavone): Known for its potent anti-inflammatory and anticancer properties.
Kaempferol (3,4’,5,7-Tetrahydroxyflavone): Exhibits strong antioxidant and anti-inflammatory activities.
Quercetin (3,5,7,3’,4’-Pentahydroxyflavone): Widely studied for its health benefits, including cardiovascular protection and anticancer effects.
Uniqueness
5,6,4’-Trihydroxy-3,7-dimethoxyflavone is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H14O7 |
|---|---|
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)13(11)19)15(21)17(23-2)16(24-10)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3 |
InChI-Schlüssel |
QXSBUADZOSXXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


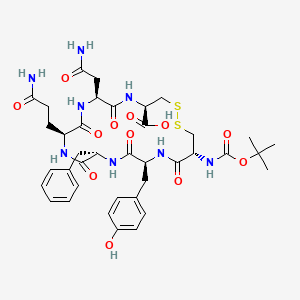
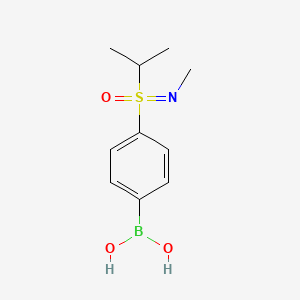
![5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one](/img/structure/B13414722.png)

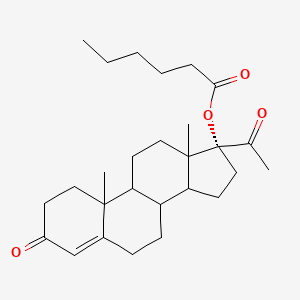
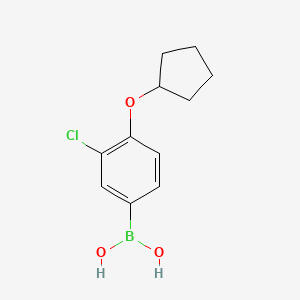
![2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene](/img/structure/B13414751.png)
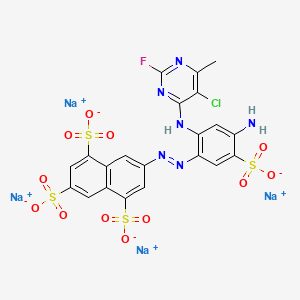
![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)

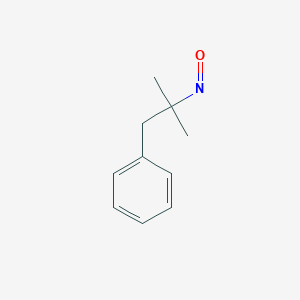

![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)

